2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
2,5-Dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a 2,5-dimethyl-substituted core, a 3-phenyl group, and a 7-amine linked to a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-11-18(22-13-16-7-6-10-21-12-16)25-20(23-14)19(15(2)24-25)17-8-4-3-5-9-17/h3-12,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLNCVELPIRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
1.1 Antiviral Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit antiviral properties. They are particularly noted for their potential to inhibit viral replication mechanisms. A patent (WO2015110491A2) describes the use of such compounds in treating viral infections, highlighting their effectiveness against specific viral strains .
1.2 Anticancer Properties
Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can act as selective protein inhibitors. These compounds have been investigated for their ability to target cancer cell pathways, making them candidates for anticancer therapies. The structural features of 2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine contribute to its bioactivity by facilitating interactions with key biological targets .
1.3 Psychopharmacological Effects
Emerging research suggests that this compound may influence neurological pathways, offering potential applications in treating psychiatric disorders. The modification of the pyrazolo[1,5-a]pyrimidine scaffold allows for the exploration of its effects on neurotransmitter systems .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications.
2.1 Synthetic Routes
Various synthetic routes have been explored to create this compound and its analogs:
- Condensation Reactions : The initial formation often involves the condensation of pyridinylmethyl amines with pyrazolo[1,5-a]pyrimidine derivatives.
- Functionalization : Subsequent steps may include functionalizing the aromatic rings or introducing additional substituents to enhance bioactivity or solubility .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and versatility of pyrazolo[1,5-a]pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Substituent Patterns and Pharmacological Properties of Selected Pyrazolopyrimidines
*Calculated based on molecular formula C20H19N5.
Key Observations:
Anti-Mycobacterial Activity: The 3-(4-fluorophenyl) substitution (e.g., compound 33 in ) enhances potency against M. tuberculosis (MIC: 0.12 µM) compared to non-fluorinated aryl groups . The target compound’s 3-phenyl group may reduce activity in this context. Pyridin-2-ylmethyl at the 7-position () is associated with higher anti-mycobacterial efficacy than pyridin-3-ylmethyl, possibly due to optimized steric interactions .
CRF1 Receptor Antagonism :
- MPZP (), a CRF1 antagonist, shares the 2,5-dimethyl core but incorporates a 4-methoxy-2-methylphenyl group at R3 and a bis(2-methoxyethyl)amine side chain. The target compound’s pyridin-3-ylmethyl group may confer distinct pharmacokinetic profiles, such as improved CNS penetration .
Kinase Modulation :
- Analogues like 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () suggest that cyclopropyl or small alkyl groups at R3 may enhance selectivity for kinase targets, though this remains speculative without direct data.
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
*Calculated using ChemDraw or analogous tools.
Toxicity and Selectivity
- hERG Liability : Pyrazolopyrimidines with polar 7-amine substituents (e.g., pyridinylmethyl) generally show lower hERG channel inhibition (IC50 > 10 µM) compared to lipophilic arylalkylamines .
- Off-Target Effects : The 3-phenyl group in the target compound may reduce off-target binding compared to electron-deficient aryl groups (e.g., 4-fluorophenyl), which can interact with unintended hydrophobic pockets .
Biological Activity
2,5-Dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological properties. The IUPAC name reflects its complex structure, which contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5 |
| Molecular Weight | 349.39 g/mol |
| CAS Number | 850750-71-9 |
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit several mechanisms of action:
- Enzyme Inhibition : Many derivatives act as inhibitors of specific kinases and enzymes involved in cancer progression and other diseases.
- Antioxidant Activity : Some studies have shown that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
- Cell Cycle Modulation : These compounds can interfere with cell cycle progression, leading to apoptosis in cancerous cells.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines. For instance, a derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Enzymatic Inhibition
The compound has also been noted for its ability to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
Table 2: Enzymatic Inhibition Profile
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| FLT3 Kinase | Competitive | 10.5 | |
| Aurora Kinase | Non-competitive | 6.8 |
Case Studies
Several case studies have focused on the application of pyrazolo[1,5-a]pyrimidines in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving a related pyrazolo[1,5-a]pyrimidine compound showed promising results in reducing tumor size in patients with advanced lung cancer.
- Case Study on Inflammatory Disorders : Another study demonstrated that derivatives could alleviate symptoms in models of rheumatoid arthritis by inhibiting specific inflammatory pathways.
Q & A
Q. What are the key steps for synthesizing 2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., substituted pyrazole derivatives and pyrimidine intermediates). Key steps include:
- Cyclization : Use of catalysts like Lewis acids (e.g., AlCl₃) and solvents such as DMF or toluene under reflux (80–120°C) to form the core structure .
- Substitution : Introducing the pyridin-3-ylmethylamine group via nucleophilic substitution or coupling reactions. Optimize pH (7–9) and temperature (50–80°C) to enhance yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., pyrazole NH at δ 8.2–8.5 ppm) and carbons (pyrimidine C7 at ~160 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a calculated mass of 356.18 g/mol vs. observed 356.17 g/mol .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, aromatic C=C at 1600 cm⁻¹) .
Q. How can researchers screen the compound’s anticancer activity in vitro?
Methodological Answer:
- Cell Lines : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values <10 µM indicate potency .
- Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic cells after 48-hour exposure .
- Kinase Inhibition : Screen against CDK9 via kinase activity assays (e.g., ADP-Glo™) to link bioactivity to molecular targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications at positions 2 (methyl), 3 (phenyl), or 7 (pyridinylmethyl). For example, replace pyridin-3-ylmethyl with pyridin-4-ylmethyl to assess binding affinity changes .
- Quantitative SAR (QSAR) : Use software like MOE or Schrödinger to correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values .
- In Silico Docking : Model interactions with CDK9 (PDB ID: 4BCF) to prioritize substituents enhancing hydrogen bonding (e.g., -CF₃ for hydrophobic pockets) .
Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
- Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration, pH 7.4) to minimize variability .
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to confirm specificity for CDK9 over related kinases (e.g., CDK2) .
- Biophysical Validation : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and validate inhibition mechanisms .
Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated preclinically?
Methodological Answer:
- Caco-2 Permeability Assay : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .
- Plasma Stability : Incubate compound in rat plasma (37°C, 1–24 hours) and quantify via LC-MS/MS. Half-life >2 hours suggests stability .
- Brain Penetration : Use in situ perfusion models or measure brain-to-plasma ratio (Kp) in rodents after IV administration. LogP ~2.5 enhances CNS penetration .
Q. What cross-disciplinary approaches integrate chemical synthesis and pharmacological validation?
Methodological Answer:
- In Silico-In Vitro-In Vivo Pipeline :
- Molecular Dynamics : Simulate compound-receptor interactions (e.g., GROMACS) .
- Organ-on-a-Chip : Test hepatotoxicity using 3D liver microtissues .
- Xenograft Models : Evaluate tumor regression in nude mice (e.g., 20 mg/kg daily dosing for 14 days) .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway-level effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
